molecular formula C7H4BrClN2 B8011391 2-Bromo-8-chloro-imidazo[1,2-a]pyridine

2-Bromo-8-chloro-imidazo[1,2-a]pyridine

Cat. No.: B8011391
M. Wt: 231.48 g/mol
InChI Key: WPMYKPUXZYQQRH-UHFFFAOYSA-N
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Description

2-Bromo-8-chloro-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-chloro-imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable bromo-chloro derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-8-chloro-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed to remove halogen atoms or reduce the imidazo ring using agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Major Products:

    Nucleophilic Substitution: Substituted imidazo[1,2-a]pyridines with various functional groups.

    Oxidation: Imidazo[1,2-a]pyridine N-oxides.

    Reduction: Dehalogenated imidazo[1,2-a]pyridines or reduced imidazo rings.

Scientific Research Applications

2-Bromo-8-chloro-imidazo[1,2-a]pyridine has significant applications in scientific research, particularly in:

    Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: Used as a probe to study biological pathways and mechanisms due to its ability to interact with specific proteins and enzymes.

    Material Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.

    Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-8-chloro-imidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, in medicinal chemistry, it may inhibit kinases or other enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • 2-Bromo-8-methyl-imidazo[1,2-a]pyridine
  • 2-Chloro-8-methyl-imidazo[1,2-a]pyridine
  • 2-Bromo-8-fluoro-imidazo[1,2-a]pyridine

Comparison: 2-Bromo-8-chloro-imidazo[1,2-a]pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity compared to its analogues. The combination of these halogens allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery.

Properties

IUPAC Name

2-bromo-8-chloroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-4-11-3-1-2-5(9)7(11)10-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMYKPUXZYQQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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